

Commercial suppliers and availability of Simvastatin-d11

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Compound of Interest

Compound Name: Simvastatin-d11

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Simvastatin-d11: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of **Simvastatin-d11**, a deuterated analog of Simvastatin, for researchers, scientists, and professionals in drug development. Simvastatin is a widely prescribed lipid-lowering drug that functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. **Simvastatin-d11** serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for mass spectrometry-based quantification of Simvastatin in biological matrices. This document details the commercial availability of **Simvastatin-d11**, presents a comprehensive experimental protocol for its use, and visualizes the HMG-CoA reductase pathway and a typical analytical workflow.

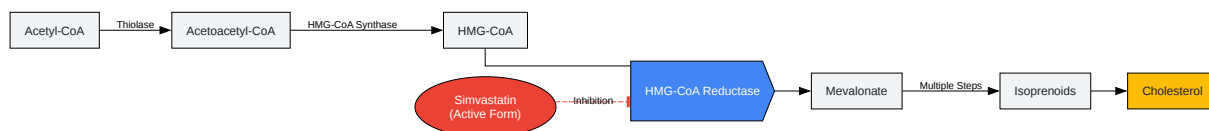
Commercial Availability of Simvastatin-d11

The procurement of high-purity, isotopically enriched **Simvastatin-d11** is critical for its effective use in research. Several reputable chemical suppliers offer this compound. The following table summarizes the availability and key specifications from a selection of commercial vendors. Researchers are advised to request a certificate of analysis from the supplier for batch-specific data.

Supplier	Catalog Number	Purity	Isotopic Enrichment	Available Quantities
MedchemExpress	HY-17502S	Not specified	Not specified	1 mg, 5 mg
BOC Sciences	1002347-74-1	>95% (HPLC)[1]	98% atom D[1]	Custom synthesis, 50 mg available for Simvastatin-[d3][1]
LGC Standards	CDN-D-8015	min 97% Chemical Purity	98 atom % D	0.005 g, 0.01 g
Dalton Research Molecules	Not specified	High quality	Not specified	Custom quote
Fisher Scientific	CDN-D-8015-0.005G	Not specified	Not specified	0.005 g

The Role of Simvastatin in the HMG-CoA Reductase Pathway

Simvastatin is a prodrug that, in its active hydroxy acid form, inhibits the HMG-CoA reductase enzyme. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in the synthesis of cholesterol and other isoprenoids.[2][3] By blocking this step, Simvastatin effectively reduces the endogenous production of cholesterol. The pathway is illustrated below.



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Figure 1: HMG-CoA Reductase Cholesterol Biosynthesis Pathway.

Experimental Protocol: Quantification of Simvastatin in Human Plasma using LC-MS/MS with Simvastatin-d11 as an Internal Standard

This section outlines a detailed methodology for the quantification of Simvastatin in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Simvastatin-d11 is employed as an internal standard (IS) to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.

Materials and Reagents

- Simvastatin analytical standard
- **Simvastatin-d11** (Internal Standard)
- Human plasma (blank)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid
- Ammonium formate

Preparation of Stock and Working Solutions

- **Primary Stock Solutions (1 mg/mL):** Accurately weigh and dissolve Simvastatin and **Simvastatin-d11** in methanol to prepare individual stock solutions of 1 mg/mL.
- **Working Standard Solutions:** Serially dilute the Simvastatin stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

- Internal Standard Working Solution (50 ng/mL): Dilute the **Simvastatin-d11** stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 50 ng/mL.

Sample Preparation (Protein Precipitation)

- Label microcentrifuge tubes for calibration standards, quality controls, and unknown samples.
- Pipette 100 µL of plasma into the appropriately labeled tubes.
- For calibration standards and quality controls, spike with the corresponding Simvastatin working solution.
- Add 20 µL of the 50 ng/mL **Simvastatin-d11** internal standard working solution to all tubes (except for blank matrix samples).
- Vortex briefly to mix.
- Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
- Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.

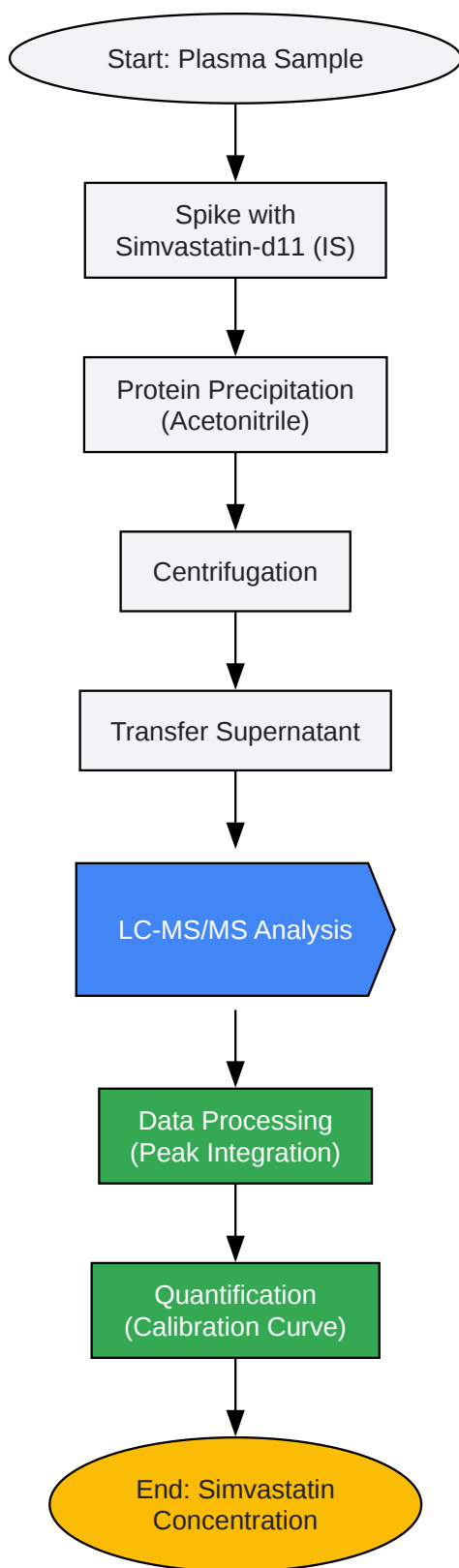
- Gradient Elution: A suitable gradient to separate Simvastatin from endogenous plasma components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Detection Mode: Multiple Reaction Monitoring (MRM).
 - Simvastatin: Precursor ion (Q1) m/z 419.5 \rightarrow Product ion (Q3) m/z 285.2
 - **Simvastatin-d11**: Precursor ion (Q1) m/z 430.5 \rightarrow Product ion (Q3) m/z 296.2

(Note: The specific m/z transitions should be optimized for the instrument used.)

Data Analysis

- Integrate the peak areas for both Simvastatin and **Simvastatin-d11** for all samples.
- Calculate the peak area ratio (Simvastatin area / **Simvastatin-d11** area).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model with a $1/x^2$ weighting.
- Determine the concentration of Simvastatin in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the general workflow for this experimental protocol.



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Figure 2: Bioanalytical Workflow for Simvastatin Quantification.

Conclusion

Simvastatin-d11 is an essential analytical tool for the accurate and reliable quantification of Simvastatin in biological samples. Its commercial availability from multiple suppliers facilitates its use in a wide range of research applications, from preclinical pharmacokinetic studies to clinical drug monitoring. The provided experimental protocol offers a robust framework for the implementation of a validated LC-MS/MS assay. The visualization of the HMG-CoA reductase pathway further clarifies the mechanism of action of Simvastatin, providing context for its therapeutic importance and the necessity of precise analytical methods for its study.

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